molecular formula C8H12BrNO3 B1664694 6-Hydroxydopamine hydrobromide CAS No. 636-00-0

6-Hydroxydopamine hydrobromide

Katalognummer: B1664694
CAS-Nummer: 636-00-0
Molekulargewicht: 250.09 g/mol
InChI-Schlüssel: MLACDGUOKDOLGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxydopamin-Hydrobromid, auch bekannt als Oxidopamin-Hydrobromid, ist eine neurotoxische synthetische organische Verbindung. Es wird in der wissenschaftlichen Forschung hauptsächlich verwendet, um dopaminerge und noradrenerge Neuronen im Gehirn selektiv zu zerstören. Diese Verbindung wird häufig verwendet, um Tiermodelle für Parkinson-Krankheit, Aufmerksamkeitsdefizit-Hyperaktivitätsstörung und Lesch-Nyhan-Syndrom zu erstellen .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: 6-Hydroxydopamin-Hydrobromid wird aus Dopamin durch einen Hydroxylierungsprozess synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung von Wasserstoffperoxid und Ferrosulfat als Reagenzien unter sauren Bedingungen. Die Hydroxylierung von Dopamin führt zur Bildung von 6-Hydroxydopamin, das dann in seine Hydrobromidsalzform umgewandelt wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von 6-Hydroxydopamin-Hydrobromid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird üblicherweise bei niedrigen Temperaturen gelagert, um ihre Stabilität zu erhalten, da sie anfällig für Autoxidation ist .

Wirkmechanismus

Target of Action

6-Hydroxydopamine hydrobromide (6-OHDA) is a selective catecholaminergic neurotoxin . It primarily targets and destroys catecholaminergic nerves in sympathetically innervated tissues . These nerves are responsible for the production and release of catecholamines, a group of neurotransmitters that include dopamine, norepinephrine, and epinephrine.

Pharmacokinetics

It is known that 6-ohda is rapidly autoxidised, yielding potentially toxic products and reactive oxygen species . This rapid oxidation suggests that 6-OHDA may have a short half-life in the body, which could impact its bioavailability.

Result of Action

The primary result of 6-OHDA’s action is the destruction of catecholaminergic neurons, leading to a depletion of brain catecholamine levels . This can result in symptoms similar to those seen in Parkinson’s disease, making 6-OHDA a commonly used compound in the creation of animal models of this disease .

Action Environment

The action of 6-OHDA can be influenced by various environmental factors. For instance, solutions of 6-OHDA should be freshly prepared and protected from exposure to light, as it is readily oxidized in solution at neutral pH . This suggests that the stability and efficacy of 6-OHDA could be affected by factors such as pH and light exposure.

Biochemische Analyse

Biochemical Properties

6-Hydroxydopamine hydrobromide is rapidly autoxidised to yield potentially toxic products and reactive oxygen species . It interacts with enzymes, proteins, and other biomolecules in the cell, causing oxidative damage and initiating cellular stress and cell death .

Cellular Effects

This compound exerts cytotoxicity by generating reactive oxygen species, initiating cellular stress and cell death . It also induces neurodegeneration in terminally differentiated SH-SY5Y neuroblastoma cells via enrichment of the nucleosomal degradation pathway .

Molecular Mechanism

The molecular mechanism of this compound involves the generation of reactive oxygen species (ROS) during its breakdown, causing extensive damage . It also releases transition metals that form highly reactive oxygen-containing radicals in the Fenton Reaction . It modifies thiol groups in essential proteins and inhibits mitochondrial function .

Temporal Effects in Laboratory Settings

This compound quickly induces mitochondrial transport dysfunction in both dopaminergic and non-dopaminergic axons . This is a general effect on transport function since this compound also disrupts transport of synaptophysin-tagged vesicles .

Dosage Effects in Animal Models

In animal models, this compound selectively destroys catecholaminergic nerves in sympathetically innervated tissues . It has been used to provide a model of Parkinson’s disease in experimental animals .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly autoxidised to yield potentially toxic products and reactive oxygen species . It also releases Fe (II) from protein storage sites, resulting in the formation of highly reactive oxygen species .

Transport and Distribution

This compound uses the same catecholamine transport system as dopamine and accumulates in the cytosol . It induces neurotoxicity that is relatively selective for these cells .

Subcellular Localization

This compound accumulates in the cytosol of the cells . It induces neurotoxicity that is relatively selective for these cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oxidopamine hydrobromide is synthesized from dopamine through a hydroxylation process. The reaction typically involves the use of hydrogen peroxide and ferrous sulfate as reagents under acidic conditions. The hydroxylation of dopamine results in the formation of 6-hydroxydopamine, which is then converted to its hydrobromide salt form .

Industrial Production Methods: Industrial production of oxidopamine hydrobromide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored at low temperatures to maintain its stability, as it is prone to autoxidation .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Hydroxydopamin-Hydrobromid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: Wasserstoffperoxid und Ferrosulfat sind häufig verwendete Reagenzien.

    Reduktion: Reduktionsmittel wie Natriumborhydrid können eingesetzt werden.

    Substitution: Verschiedene Nucleophile können verwendet werden, um die Hydroxylgruppen unter geeigneten Bedingungen zu substituieren.

Hauptsächlich gebildete Produkte:

Wissenschaftliche Forschungsanwendungen

Modeling Parkinson's Disease

Animal Models
6-OHDA is primarily employed to create animal models that simulate Parkinson's disease. By selectively damaging dopaminergic neurons, researchers can investigate the pathophysiological mechanisms of PD and test potential therapeutic interventions.

  • Unilateral Lesioning : In studies, 6-OHDA is injected into specific brain regions such as the substantia nigra or median forebrain bundle to induce unilateral lesions. This method allows for the assessment of motor deficits and the efficacy of anti-parkinsonian drugs by monitoring rotational behavior and other motor functions .
  • Bilateral Lesioning : Bilateral injections into the dorsal striatum have been shown to produce a model that better represents both motor and non-motor symptoms of PD, including cognitive deficits and mood disorders .
Model Type Injection Site Symptoms Studied
Unilateral LesionSubstantia NigraMotor deficits, rotational behavior
Bilateral LesionDorsal StriatumMotor and non-motor symptoms

Neuroprotection Studies

Research has also focused on the neuroprotective effects of various compounds against 6-OHDA-induced toxicity. These studies aim to identify potential treatments for neurodegenerative diseases.

  • Neuroprotective Agents : Various compounds have been tested for their ability to protect against 6-OHDA toxicity. For instance, novel hydroxypyridinone derivatives have shown promise in enhancing cell viability in neuronal cultures exposed to 6-OHDA .
  • Mechanistic Insights : Understanding how certain compounds mitigate the effects of 6-OHDA can lead to insights into neuroprotective strategies that may be applicable in clinical settings.

Pharmacological Research

6-OHDA is utilized in pharmacological studies to evaluate the effects of different treatments on dopamine depletion and associated symptoms.

  • Levodopa Treatment : Studies have demonstrated that animals with 6-OHDA lesions respond to levodopa treatment, which is a standard therapy for PD. However, this treatment can lead to complications such as l-DOPA-induced dyskinesia (LID), highlighting the need for further research into alternative therapies .
  • Behavioral Assessments : Researchers use behavioral tests to assess the impact of pharmacological interventions on motor function post-6-OHDA lesioning. This includes measuring reaction times and performance on conditioned tasks .

Case Studies and Findings

Numerous case studies illustrate the varied applications of 6-OHDA in research:

  • A study demonstrated that electroacupuncture improved motor function recovery in a mouse model with unilateral 6-OHDA lesions, suggesting potential adjunct therapies for PD patients .
  • Another investigation highlighted significant differences in mortality rates between male and female mice subjected to bilateral 6-OHDA injections, underscoring the importance of sex as a biological variable in preclinical research .

Vergleich Mit ähnlichen Verbindungen

    Dopamine: The precursor to oxidopamine hydrobromide, involved in neurotransmission.

    Norepinephrine: Another neurotransmitter targeted by oxidopamine hydrobromide.

    MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine): A neurotoxin used to create animal models of Parkinson’s disease.

Uniqueness: Oxidopamine hydrobromide is unique in its ability to selectively destroy dopaminergic and noradrenergic neurons, making it a valuable tool for studying neurodegenerative diseases. Unlike other neurotoxins, it specifically targets catecholaminergic neurons, providing a more precise model for research .

Biologische Aktivität

6-Hydroxydopamine hydrobromide (6-OHDA) is a selective neurotoxin primarily affecting catecholaminergic neurons, particularly dopaminergic neurons in the brain. It is widely used in research to model neurodegenerative diseases, especially Parkinson's disease (PD), due to its ability to induce significant neuronal loss and mimic the pathological features of PD.

6-OHDA selectively targets catecholaminergic neurons by being taken up via the dopamine and norepinephrine transporters. Once inside the neuron, it leads to oxidative stress and subsequent neuronal death. This process results in the depletion of catecholamines such as dopamine and norepinephrine, which are crucial for normal motor function and behavior.

Neurotoxic Effects

When injected into specific brain regions, such as the substantia nigra or striatum, 6-OHDA causes extensive damage:

  • Substantia Nigra : Injection leads to almost complete destruction of dopaminergic neurons and their terminals in the striatum, emulating the neurodegeneration seen in PD .
  • Striatum : Unilateral injections can result in significant motor deficits observable through behavioral assessments like rotational behavior tests .

Research Findings

Numerous studies have documented the effects of 6-OHDA:

  • A study demonstrated that bilateral injections in the dorsal striatum resulted in rapid neuronal loss within 12 hours, with progressive degeneration observed over subsequent weeks .
  • Another research indicated that 6-OHDA administration led to a marked reduction in tyrosine hydroxylase activity, an enzyme critical for dopamine synthesis, confirming its neurotoxic impact on dopaminergic pathways .

Parkinson's Disease Models

6-OHDA is extensively employed to create animal models for Parkinson's disease:

  • Mouse Model : In a study involving mice, injections of 6-OHDA into the striatum resulted in nearly complete loss of dopaminergic neurons in the substantia nigra after 21 days. Behavioral changes included significant motor dysfunctions typical of PD .
  • Rat Model : Similar findings were observed in rats where 6-OHDA injections led to profound deficits in motor coordination and increased rotational behavior when assessed post-injection .

Comparative Studies

Comparative studies have shown that different injection sites yield varying degrees of neuronal loss:

  • Medial Forebrain Bundle vs. Substantia Nigra : Injecting 6-OHDA into the medial forebrain bundle resulted in different patterns of dopaminergic fiber loss compared to injections directly into the substantia nigra, highlighting its utility in studying specific pathways involved in PD .

Data Tables

Study Reference Injection Site Time Post-Injection Neuronal Loss Observed Motor Deficits
Substantia Nigra12 hoursNearly completeSignificant rotational behavior
Dorsal Striatum24 hoursMajor depletionMotor dysfunctions
Medial Forebrain Bundle3 weeksVaried lossSpecific motor coordination issues

Eigenschaften

IUPAC Name

5-(2-aminoethyl)benzene-1,2,4-triol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLACDGUOKDOLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1199-18-4 (Parent)
Record name Oxidopamine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30212972
Record name Oxidopamine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-00-0
Record name 1,2,4-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxidopamine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxidopamine hydrobromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxidopamine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-aminoethyl)-4-hydroxypyrocatechol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXIDOPAMINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWC1D4W0WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxydopamine hydrobromide
Reactant of Route 2
Reactant of Route 2
6-Hydroxydopamine hydrobromide
Reactant of Route 3
6-Hydroxydopamine hydrobromide
Reactant of Route 4
6-Hydroxydopamine hydrobromide
Reactant of Route 5
6-Hydroxydopamine hydrobromide
Reactant of Route 6
6-Hydroxydopamine hydrobromide
Customer
Q & A

Q1: What is the primary mechanism of action of 6-Hydroxydopamine hydrobromide (6-OHDA)?

A: 6-OHDA acts as a neurotoxin that selectively targets catecholaminergic neurons, specifically those that utilize dopamine and norepinephrine. [, , , , ] It enters these neurons via their respective transporters and, once inside, undergoes oxidation. This process leads to the generation of reactive oxygen species (ROS) which cause significant damage to the neurons, ultimately leading to cell death. [, , , , ]

Q2: How does 6-OHDA impact the sympathetic nervous system?

A: 6-OHDA effectively induces chemical sympathectomy, a process of chemically destroying sympathetic nerve fibers. [, , , ] This is achieved through the destruction of noradrenergic neurons that constitute the sympathetic nervous system. This makes 6-OHDA a valuable tool in researching the role of the sympathetic nervous system in various physiological processes, including its contribution to tumor growth [] and modulation of oxidative stress in the liver. []

Q3: What are the implications of using 6-OHDA in neonatal rats?

A: Administering 6-OHDA to newborn rats has been shown to induce long-lasting effects on both the peripheral and central adrenergic systems. [] These effects include a significant reduction in norepinephrine levels in various tissues, including the heart, mesentery, vas deferens, and regions of the central nervous system like the cortex, cerebellum, and spinal cord. [] Interestingly, the concentration of norepinephrine in the pons-medulla was found to be increased after 6-OHDA treatment. []

Q4: Can you elaborate on the impact of 6-OHDA on cardiovascular parameters?

A: Research shows that 6-OHDA can significantly impact cardiovascular parameters. [, ] In a study involving rats, administration of 6-OHDA resulted in a notable decrease in blood pressure, accompanied by a compensatory increase in heart rate. [] This phenomenon, termed "neuropathic tachycardia syndrome", highlights the complex interplay between sympathetic denervation and cardiovascular regulation.

Q5: How does 6-OHDA affect the renin-angiotensin system?

A: 6-OHDA treatment in neonatal rats has been shown to reduce the basal activity of the renin-angiotensin system, a key player in blood pressure regulation. [] Despite this reduction, the ability of the system to release renin in response to hypotensive stress remains intact, suggesting the existence of alternative mechanisms that maintain cardiovascular homeostasis in situations where the adrenergic nervous system function is compromised. []

Q6: What is the role of 6-OHDA in studying motor control?

A: 6-OHDA has been crucial in understanding the role of dopamine in motor control, specifically its function in the plane related to support. [] While unilateral vestibular lesions cause circling and rolling, 6-OHDA lesions, similar to apomorphine (a dopamine agonist), primarily induce circling in rodents. [] This suggests that dopamine, unlike the vestibular system, might not regulate motor function three-dimensionally but focuses on postural control in a specific plane related to the base of support. []

Q7: How does 6-OHDA contribute to understanding Parkinson's disease?

A: 6-OHDA is a valuable tool in creating animal models of Parkinson's disease by inducing lesions in the nigrostriatal pathway, mimicking the dopaminergic neuron loss observed in the disease. [, , ] This model aids in investigating the neuroprotective effects of potential therapeutic agents, like progesterone, and studying their impact on neurochemical systems like the dopaminergic, glutamatergic, and GABAergic pathways in the brain. []

Q8: What are the effects of 6-OHDA on the immune system?

A: Studies have shown that 6-OHDA can influence the immune system. [, ] For instance, in rats, neonatal sympathectomy using 6-OHDA was linked to an increase in the severity of experimental allergic encephalomyelitis (EAE), an animal model for multiple sclerosis. [] This finding highlights the complex interplay between the sympathetic nervous system and the immune response.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.